molecular formula C24H19BrF3N5OS2 B15099663 2-[[5-(4-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide CAS No. 6855-11-4

2-[[5-(4-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B15099663
CAS No.: 6855-11-4
M. Wt: 594.5 g/mol
InChI Key: PUBRSBXUTFXVFD-UHFFFAOYSA-N
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Description

2-[[5-(4-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a combination of triazole, thiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step typically involves a bromination reaction using bromine or a brominating agent.

    Formation of the Thiazole Ring: This can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Triazole and Thiazole Rings: This step involves the formation of a sulfanyl linkage between the two rings.

    Introduction of the Acetamide Group: This can be achieved through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of phenyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biology, the compound can be used as a probe to study the interactions of triazole and thiazole derivatives with biological macromolecules. It can also be used in the development of new drugs due to its potential bioactivity.

Medicine

In medicine, the compound can be explored for its potential therapeutic effects. Triazole and thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its combination of functional groups can impart desirable characteristics such as thermal stability, chemical resistance, and mechanical strength.

Mechanism of Action

The mechanism of action of 2-[[5-(4-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide is likely to involve interactions with biological macromolecules such as proteins and nucleic acids. The triazole and thiazole rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[[5-(4-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
  • **2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
  • **2-[[5-(4-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide

Uniqueness

The uniqueness of 2-[[5-(4-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide lies in its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the bromophenyl group can enhance its reactivity in substitution reactions, while the trifluoromethyl group can increase its lipophilicity and metabolic stability.

Properties

CAS No.

6855-11-4

Molecular Formula

C24H19BrF3N5OS2

Molecular Weight

594.5 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C24H19BrF3N5OS2/c1-2-10-33-21(16-6-8-18(25)9-7-16)31-32-23(33)35-14-20(34)30-22-29-13-19(36-22)12-15-4-3-5-17(11-15)24(26,27)28/h2-9,11,13H,1,10,12,14H2,(H,29,30,34)

InChI Key

PUBRSBXUTFXVFD-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Br

Origin of Product

United States

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